molecular formula C16H14O5 B1680741 Sakuranetin CAS No. 2957-21-3

Sakuranetin

Cat. No. B1680741
CAS RN: 2957-21-3
M. Wt: 286.28 g/mol
InChI Key: DJOJDHGQRNZXQQ-AWEZNQCLSA-N
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Description

Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It is also found in other plants such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .


Synthesis Analysis

Sakuranetin can be synthesized by selective O-acetylation of dihydroquercetin using acetic anhydride . It has also been synthesized from glucose in Escherichia coli cells through an engineered tyrosine biosynthesis pathway . A de novo biosynthesis pathway of sakuranetin was constructed in S. cerevisiae .


Molecular Structure Analysis

Sakuranetin has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .


Chemical Reactions Analysis

Sakuranetin is synthesized from its precursor naringenin in plants . It is the only known phenolic phytoalexin in rice, which is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine .


Physical And Chemical Properties Analysis

Sakuranetin has a molecular weight of 286.27 (C16H14O5) . It is a flavan-on, the 7-methoxy derivative of naringenin .

Scientific Research Applications

Biosynthesis and Genetic Engineering

Sakuranetin's biosynthesis involves key enzymes like rice naringenin 7-O-methyltransferase (OsNOMT), which is crucial for converting naringenin to sakuranetin. The identification of OsNOMT has opened avenues for enhancing sakuranetin production via transgenic rice and microorganisms, highlighting its significance as a plant antibiotic and potential pharmaceutical agent. Stress-induced OsNOMT regulation suggests a method for increasing sakuranetin yield, further supporting its utility in scientific research and applications (Shimizu et al., 2012).

Pharmacological Properties

Sakuranetin exhibits a plethora of pharmacological properties, including anti-inflammatory, antimicrobial, antiparasitic, and antiviral activities. Its role in adipogenesis, through the induction of PPARgamma2 expression, suggests potential for managing glucose homeostasis (Saito et al., 2008). Additionally, sakuranetin's effectiveness in ameliorating acute lung injury underscores its therapeutic potential (Bittencourt-Mernak et al., 2017).

Antimicrobial and Antifungal Activity

Sakuranetin's antimicrobial and antifungal efficacy is well-documented. Its action against pathogens like Candida species and Cryptococcus highlights its potential as a basis for developing novel antifungal agents. The structural elucidation and crystalline characterization of sakuranetin have facilitated understanding its bioactive properties, presenting a strong foundation for future antimicrobial research (Grecco et al., 2014).

Role in Plant Defense

Sakuranetin plays a critical role in plant defense, particularly in rice, where it acts as a phytoalexin in response to pathogen attack. Its accumulation in rice leaves following UV irradiation or pathogen exposure underscores its importance in plant resistance strategies. Research has explored the pathways and genetic factors influencing sakuranetin production, contributing to our understanding of plant defense mechanisms and potential agricultural applications (Ogawa et al., 2017).

Safety And Hazards

Sakuranetin should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Sakuranetin’s pharmacokinetics and toxicological properties have been poorly understood, thus warranting further evaluation together with exploring other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874774
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

CAS RN

2957-21-3
Record name Sakuranetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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